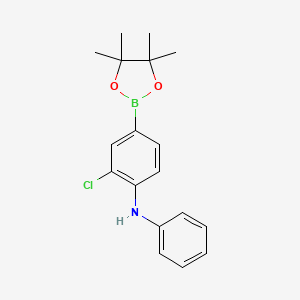

2-Chloro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) aniline

Descripción general

Descripción

2-Chloro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) aniline is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom within a dioxaborolane ring, making it a valuable intermediate in various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) aniline typically involves the reaction of 2-chloroaniline with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere . The reaction conditions usually include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more scalable and cost-effective production method .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) aniline undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: This compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction Reactions: The boronic acid moiety can undergo oxidation to form boronic esters or reduction to form boranes.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Oxidizing Agents: Such as hydrogen peroxide, used to oxidize the boronic acid moiety.

Major Products Formed

Aryl-Substituted Products: Formed through substitution reactions.

Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

Boronic Esters: Formed through oxidation reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

Cross-Coupling Reactions

The compound is particularly valuable in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds by coupling boronic acids with aryl halides. The presence of the dioxaborolane moiety enhances the reactivity of the compound, making it an effective reagent in forming complex organic molecules.

Reagent in Organic Transformations

Due to its chlorinated aniline structure, this compound can serve as a versatile intermediate for synthesizing various pharmaceuticals and agrochemicals. The chlorinated group provides sites for further functionalization, allowing chemists to modify the compound to tailor it for specific applications.

Medicinal Chemistry

Potential Anticancer Activity

Research indicates that compounds similar to 2-Chloro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline exhibit potential anticancer properties. The ability of these compounds to inhibit specific cancer cell lines has been documented in several studies. For example, modifications to the aniline structure have shown promising results against breast and prostate cancer cells.

Drug Development

The compound's unique structure allows it to interact with biological targets effectively. Its potential as a lead compound for drug development is being explored in various therapeutic areas, including anti-inflammatory and antimicrobial agents.

Materials Science

Polymer Chemistry

In materials science, 2-Chloro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline can be utilized in the synthesis of advanced polymers. The incorporation of boron-containing units into polymer backbones enhances their thermal and mechanical properties. This feature is particularly beneficial for developing high-performance materials used in electronics and coatings.

Nanomaterials

The compound can also play a role in the synthesis of nanomaterials. Its reactivity allows for functionalization of nanoparticles with specific chemical groups that can enhance their stability and interaction with biological systems.

Table 1: Summary of Research Findings on 2-Chloro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

Mecanismo De Acción

The mechanism of action of 2-Chloro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) aniline involves its ability to participate in various chemical reactions due to the presence of the boronic acid moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reaction and application, but generally include the formation of carbon-carbon and carbon-heteroatom bonds .

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: Similar in structure but lacks the dioxaborolane ring, making it less versatile in certain reactions.

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar boronic acid derivative but without the phenyl and chloro substituents.

2-Chloroaniline: Contains the chloro and aniline moieties but lacks the boronic acid functionality.

Uniqueness

2-Chloro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) aniline is unique due to its combination of a boronic acid moiety with a chloroaniline structure. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and other applications .

Actividad Biológica

2-Chloro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline (CAS No. 883727-42-2) is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews the biological properties of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

The compound has the following chemical structure:

- Molecular Formula : C18H21BClNO2

- Molecular Weight : 328.83 g/mol

- Purity : ≥95%

The biological activity of 2-Chloro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline is primarily attributed to its ability to inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cell signaling pathways related to cell growth and differentiation. Tyrosine kinase inhibitors (TKIs) have been extensively studied for their potential in cancer therapy.

Inhibition Profile

Research indicates that compounds similar to 2-Chloro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline exhibit inhibitory effects on various RTKs:

- VEGFR-2 : Involved in angiogenesis.

- EGFR : Associated with several cancers.

The inhibition of these targets can lead to reduced tumor growth and improved therapeutic outcomes.

Anticancer Activity

A study investigating multi-target RTK inhibitors found that compounds with similar structural features exhibited significant anti-proliferative effects against human vascular endothelial cells (EA.hy926). The most potent compounds showed IC50 values in the nanomolar range for VEGFR-2 and other relevant kinases .

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| CDAU-1 | VEGFR-2 | 6.27 |

| CDAU-2 | TIE-2 | 42.76 |

| CDAU-3 | EphB4 | 161.74 |

Safety Profile

Toxicological assessments indicate that the compound has a favorable safety profile with no acute toxicity observed in animal models at concentrations up to 2000 mg/kg . The compound is classified as harmful if swallowed and may cause skin irritation .

Case Studies

-

Case Study on Angiogenesis Inhibition :

A recent study demonstrated that derivatives of 2-Chloro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline effectively inhibited angiogenesis in vitro and in vivo models. The study highlighted the compound's ability to disrupt endothelial cell migration and tube formation . -

Combination Therapy :

Another investigation explored the use of this compound in combination with existing chemotherapeutics. Results indicated enhanced efficacy against resistant cancer cell lines when used alongside standard treatments .

Propiedades

IUPAC Name |

2-chloro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BClNO2/c1-17(2)18(3,4)23-19(22-17)13-10-11-16(15(20)12-13)21-14-8-6-5-7-9-14/h5-12,21H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQBZGCBUTWAGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468027 | |

| Record name | 2-CHLORO-N-PHENYL-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL) ANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883727-42-2 | |

| Record name | 2-CHLORO-N-PHENYL-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL) ANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.